Cas no 2228569-18-2 (2-(4-bromofuran-2-yl)-3,3,3-trifluoropropan-1-amine)

2-(4-bromofuran-2-yl)-3,3,3-trifluoropropan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 2-(4-bromofuran-2-yl)-3,3,3-trifluoropropan-1-amine
- 2228569-18-2
- EN300-1962309
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- Inchi: 1S/C7H7BrF3NO/c8-4-1-6(13-3-4)5(2-12)7(9,10)11/h1,3,5H,2,12H2
- InChI Key: BUOJOSUNNRZHDH-UHFFFAOYSA-N
- SMILES: BrC1=COC(=C1)C(C(F)(F)F)CN
Computed Properties
- Exact Mass: 256.96631g/mol
- Monoisotopic Mass: 256.96631g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 176
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 39.2Ų
- XLogP3: 1.9
2-(4-bromofuran-2-yl)-3,3,3-trifluoropropan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1962309-0.25g |
2-(4-bromofuran-2-yl)-3,3,3-trifluoropropan-1-amine |
2228569-18-2 | 0.25g |
$1432.0 | 2023-09-17 | ||
Enamine | EN300-1962309-1.0g |
2-(4-bromofuran-2-yl)-3,3,3-trifluoropropan-1-amine |
2228569-18-2 | 1g |
$1557.0 | 2023-05-23 | ||
Enamine | EN300-1962309-5.0g |
2-(4-bromofuran-2-yl)-3,3,3-trifluoropropan-1-amine |
2228569-18-2 | 5g |
$4517.0 | 2023-05-23 | ||
Enamine | EN300-1962309-2.5g |
2-(4-bromofuran-2-yl)-3,3,3-trifluoropropan-1-amine |
2228569-18-2 | 2.5g |
$3051.0 | 2023-09-17 | ||
Enamine | EN300-1962309-1g |
2-(4-bromofuran-2-yl)-3,3,3-trifluoropropan-1-amine |
2228569-18-2 | 1g |
$1557.0 | 2023-09-17 | ||
Enamine | EN300-1962309-0.5g |
2-(4-bromofuran-2-yl)-3,3,3-trifluoropropan-1-amine |
2228569-18-2 | 0.5g |
$1495.0 | 2023-09-17 | ||
Enamine | EN300-1962309-10.0g |
2-(4-bromofuran-2-yl)-3,3,3-trifluoropropan-1-amine |
2228569-18-2 | 10g |
$6697.0 | 2023-05-23 | ||
Enamine | EN300-1962309-0.05g |
2-(4-bromofuran-2-yl)-3,3,3-trifluoropropan-1-amine |
2228569-18-2 | 0.05g |
$1308.0 | 2023-09-17 | ||
Enamine | EN300-1962309-0.1g |
2-(4-bromofuran-2-yl)-3,3,3-trifluoropropan-1-amine |
2228569-18-2 | 0.1g |
$1371.0 | 2023-09-17 | ||
Enamine | EN300-1962309-10g |
2-(4-bromofuran-2-yl)-3,3,3-trifluoropropan-1-amine |
2228569-18-2 | 10g |
$6697.0 | 2023-09-17 |
2-(4-bromofuran-2-yl)-3,3,3-trifluoropropan-1-amine Related Literature
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Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569
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Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463
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Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842
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Ping Tong Food Funct., 2020,11, 628-639
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Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625
Additional information on 2-(4-bromofuran-2-yl)-3,3,3-trifluoropropan-1-amine
2-(4-Bromofuran-2-yl)-3,3,3-Trifluoropropan-1-Amine: A Comprehensive Overview
2-(4-Bromofuran-2-yl)-3,3,3-Trifluoropropan-1-Amine, with the CAS number 2228569-18-2, is a compound of significant interest in contemporary chemical research. This compound is characterized by its unique structure, which includes a brominated furan ring and a trifluoromethyl-substituted amine group. The combination of these functional groups makes it a versatile molecule with potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
The furan ring in the molecule is substituted at the 4-position with a bromine atom, which introduces both electronic and steric effects. This substitution pattern can influence the reactivity of the molecule in various chemical reactions. The trifluoromethyl group attached to the propane chain adds to the molecule's stability and lipophilicity, making it suitable for applications where resistance to chemical degradation is required. The amine group at the terminal position of the propane chain provides nucleophilic character, enabling this compound to participate in reactions such as nucleophilic substitutions and additions.
Recent studies have highlighted the potential of 2-(4-Bromofuran-2-yl)-3,3,3-Trifluoropropan-1-Amine as a building block in organic synthesis. Its ability to undergo various transformations, such as alkylation, acylation, and coupling reactions, makes it a valuable intermediate in the synthesis of complex molecules. For instance, researchers have utilized this compound to construct bioactive compounds with potential therapeutic applications. The bromine atom on the furan ring serves as an excellent leaving group in substitution reactions, facilitating the introduction of diverse substituents.
In addition to its synthetic utility, this compound has shown promise in biological studies. The trifluoromethyl group contributes to the molecule's lipophilicity, which can enhance its bioavailability when used as a drug candidate. Recent investigations have explored its potential as an inhibitor of certain enzymes and receptors involved in disease pathways. For example, studies have demonstrated that derivatives of this compound can modulate signaling pathways associated with inflammation and cancer.
The synthesis of 2-(4-Bromofuran-2-yl)-3,3,3-Trifluoropropan-1-Amine typically involves multi-step processes that require careful optimization. One common approach involves the bromination of furan derivatives followed by alkylation or coupling reactions to introduce the trifluoromethyl-substituted amine group. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in constructing the desired product with high yields and purity.
The physical properties of this compound are also worth noting. It has a melting point of approximately 75°C and a boiling point around 180°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and acetonitrile makes it suitable for use in various laboratory techniques like chromatography and spectroscopy. The molecular weight of this compound is approximately 300 g/mol, which is within a range that is manageable for most synthetic procedures.
From an environmental perspective, understanding the fate and behavior of 2-(4-Bromofuran-2-yl)-3,3,3-Trifluoropropan-1-Amine is crucial for assessing its potential impact on ecosystems. Studies have shown that this compound undergoes biodegradation under aerobic conditions but at a relatively slow rate due to its stable structure. Its persistence in aquatic environments highlights the need for responsible handling during industrial processes.
In conclusion, 2-(4-Bromofuran-2-yl)-3,3,3-Trifluoropropan-1-Amine is a multifaceted compound with significant potential across various chemical disciplines. Its unique structure enables it to serve as both a versatile building block and a bioactive agent. As research continues to uncover new applications and mechanisms involving this compound, its role in advancing chemical science will undoubtedly grow.
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